

JNJ-63533054 and its interaction with other receptor systems

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Compound of Interest

Compound Name: JNJ-63533054

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JNJ-63533054: A Comparative Guide to a Novel GPR139 Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **JNJ-63533054**, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). It summarizes its pharmacological profile, interaction with other receptor systems, and compares its performance with alternative GPR139 agonists, supported by available experimental data.

Introduction to JNJ-63533054

JNJ-63533054 is a synthetic, small-molecule agonist developed for the orphan receptor GPR139.[1][2] GPR139 is predominantly expressed in the central nervous system, suggesting its involvement in neurological and psychiatric processes.[3] **JNJ-63533054** is characterized as a potent, selective, and orally bioavailable compound that can cross the blood-brain barrier, making it a valuable tool for investigating the physiological roles of GPR139.[4][5]

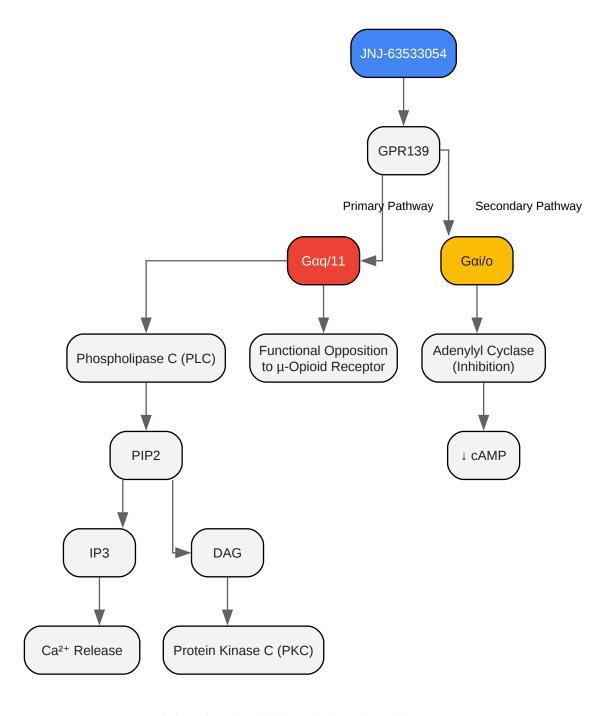
Mechanism of Action and Signaling Pathways

JNJ-63533054 activates GPR139, which has been shown to couple to multiple G protein signaling pathways. The primary mechanism involves the activation of both Gq/11 and Gi/o pathways. However, functional studies indicate that the downstream effects of **JNJ-63533054** are predominantly mediated through the Gq/11 pathway. This leads to the mobilization of



intracellular calcium and the stimulation of adenylyl cyclase. Notably, GPR139 activation by **JNJ-63533054** has been shown to functionally oppose the signaling of the μ -opioid receptor.

An interesting structural finding reveals that **JNJ-63533054** can adopt different binding poses within the GPR139 receptor depending on which G protein subtype it is coupled with (Gs/q vs. Gi). This suggests a potential for biased agonism, where the ligand can differentially activate distinct signaling cascades.



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GPR139 Signaling Activated by JNJ-63533054

Comparative Analysis with Alternative GPR139 Agonists

JNJ-63533054 is often compared with other well-characterized GPR139 agonists, primarily TAK-041 and Compound 1a. While all three compounds are potent agonists of GPR139, they exhibit differences in their pharmacological profiles.

Compound	EC50 (human GPR139)	Key Characteristics	Reference
JNJ-63533054	16 nM (Calcium mobilization)	High efficacy in inositol monophosphate signaling and receptor internalization. Orally bioavailable and brain penetrant.	
TAK-041	22 nM	Potent and selective agonist explored for the treatment of negative symptoms associated with schizophrenia.	
Compound 1a	39 nM (Calcium mobilization)	One of the first reported potent GPR139 agonists.	

Studies have indicated a rank order of potency for these agonists in various functional assays as: **JNJ-63533054** > Compound 1a > TAK-041. Furthermore, **JNJ-63533054** has been shown to have a higher efficacy in mediating inositol monophosphate signaling and receptor internalization compared to Compound 1a.



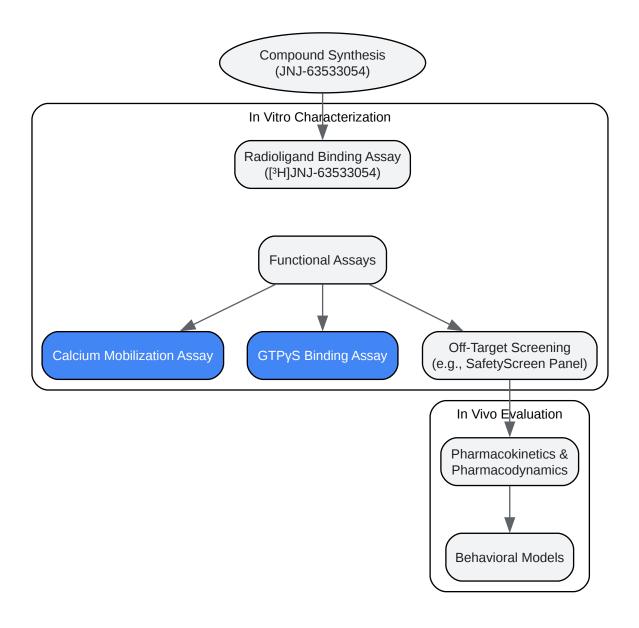
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Interaction with Other Receptor Systems and Off-Target Profile

JNJ-63533054 is reported to be a selective agonist for GPR139. Initial screenings against a panel of 50 other GPCRs, ion channels, and transporters showed no significant cross-reactivity. However, a comprehensive public screening of JNJ-63533054 against a wider range of targets, such as those offered by commercial services like the Eurofins SafetyScreen44™ panel or the DiscoverX KINOMEscan®, is not readily available in the public domain. Such broad screening is essential to fully characterize its off-target profile and predict potential side effects.

The interaction of GPR139 with the melanocortin system has been a subject of investigation. While some initial studies suggested that melanocortin peptides like ACTH and α -MSH could activate GPR139, subsequent research indicated that this activation is not physiologically relevant.





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General Experimental Workflow for JNJ-63533054 Characterization

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of **JNJ-63533054** are not fully available in the public literature. However, based on published studies, the key assays employed are outlined below. Researchers should refer to the cited literature for further details and specific experimental conditions.

Radioligand Binding Assay



- Objective: To determine the binding affinity (Kd) of JNJ-63533054 to GPR139.
- · General Procedure:
 - Membrane preparations from cells expressing GPR139 are incubated with varying concentrations of radiolabeled [3H]JNJ-63533054.
 - Non-specific binding is determined in the presence of a high concentration of unlabeled
 JNJ-63533054.
 - Bound and free radioligand are separated by rapid filtration.
 - The amount of bound radioactivity is quantified by liquid scintillation counting.
 - Saturation binding data are analyzed to determine Kd and Bmax values.

Calcium Mobilization Assay

- Objective: To measure the functional potency (EC50) of JNJ-63533054 in activating the Gq/11 pathway.
- · General Procedure:
 - Cells expressing GPR139 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - Cells are then stimulated with varying concentrations of JNJ-63533054.
 - Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
 - Dose-response curves are generated to calculate the EC50 value.

GTPyS Binding Assay

- Objective: To measure the ability of **JNJ-63533054** to stimulate G protein activation.
- General Procedure:



- Membrane preparations from cells expressing GPR139 are incubated with GDP and varying concentrations of JNJ-63533054.
- The reaction is initiated by the addition of [35S]GTPyS.
- The amount of [35S]GTPyS bound to the G proteins is measured after separation of bound and free radioligand.
- Dose-response curves are plotted to determine the EC50 and Emax for G protein activation.

Conclusion

JNJ-63533054 is a valuable pharmacological tool for the study of GPR139. Its high potency, selectivity, and favorable pharmacokinetic properties make it a suitable candidate for both in vitro and in vivo investigations. The compound primarily signals through the Gq/11 pathway, leading to intracellular calcium mobilization. When compared to other GPR139 agonists like TAK-041 and Compound 1a, **JNJ-63533054** demonstrates high potency and efficacy. Further research, including comprehensive off-target profiling and the publication of detailed experimental protocols, will be crucial for a more complete understanding of its therapeutic potential and for facilitating reproducible research in the field.

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